Odor Detection Threshold in Water: (S)-Enantiomer vs. Racemic Mixture
The (S)-enantiomer of methyl 2-methylbutanoate demonstrates a lower odor detection threshold in water (0.2–0.3 µg/kg) compared to the racemic mixture (0.3–0.5 µg/kg), indicating that the (S)-form is the primary odor-active species, while the presence of the (R)-enantiomer in the racemate raises the effective threshold . This data was originally reported by Blank, Sen, and Grosch (1992) and confirmed in the context of fermented beverage analysis by Zhang et al. (2018).
| Evidence Dimension | Orthonasal odor detection threshold in water |
|---|---|
| Target Compound Data | 0.2–0.3 µg/kg (S-enantiomer) |
| Comparator Or Baseline | Racemic methyl 2-methylbutanoate: 0.3–0.5 µg/kg |
| Quantified Difference | (S)-enantiomer threshold is approximately 1.5- to 2.5-fold lower than the racemate |
| Conditions | Orthonasal evaluation in water; data from Blank, Sen & Grosch (1992) as summarized by Zhang et al. (2018), Food Chemistry 266, 475-482 |
Why This Matters
Procurement of the enantiopure (S)-form ensures maximal odor potency per unit mass, which directly impacts flavor formulation cost-efficiency and sensory consistency.
- [1] Zhang Y, Fraatz MA, Birk F, Rigling M, Hammer A, Zorn H. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Food Chemistry. 2018;266:475-482. DOI: 10.1016/j.foodchem.2018.06.007 (citing Blank I, Sen A, Grosch W. Sensory study on the character-impact flavour compounds of dill herb. Food Chemistry. 1992). View Source
